2-Methylbutyroylcarnitine

Beschreibung

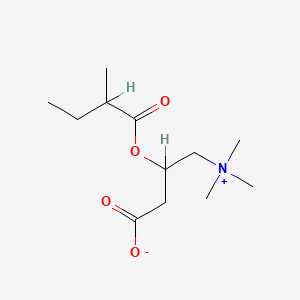

Structure

3D Structure

Eigenschaften

CAS-Nummer |

256928-75-3 |

|---|---|

Molekularformel |

C12H23NO4 |

Molekulargewicht |

245.32 g/mol |

IUPAC-Name |

(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 |

InChI-Schlüssel |

IHCPDBBYTYJYIL-QVDQXJPCSA-N |

SMILES |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomerische SMILES |

CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Kanonische SMILES |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Andere CAS-Nummern |

31023-25-3 |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of 2-Methylbutyroylcarnitine in Isoleucine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyroylcarnitine (B1236675) is a critical biomarker in the diagnosis of an inborn error of isoleucine metabolism, specifically the deficiency of the mitochondrial enzyme 2-methylbutyryl-CoA dehydrogenase (SBCAD). This technical guide provides a comprehensive overview of the role of 2-Methylbutyroylcarnitine, detailing its biochemical context within the isoleucine catabolic pathway, the genetic basis of its accumulation, and its clinical significance. The document includes a compilation of available quantitative data, detailed experimental protocols for its detection and the associated enzyme activity assays, and visualizations of the relevant metabolic and diagnostic pathways to serve as a valuable resource for researchers, clinicians, and professionals in drug development.

Introduction

The catabolism of the branched-chain amino acid isoleucine is a crucial metabolic pathway for energy production. A key intermediate in this pathway is 2-methylbutyryl-CoA. The dehydrogenation of this intermediate is catalyzed by the enzyme 2-methylbutyryl-CoA dehydrogenase, also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD). A deficiency in SBCAD leads to the accumulation of 2-methylbutyryl-CoA, which is subsequently conjugated with carnitine to form 2-Methylbutyroylcarnitine, a C5-acylcarnitine, and with glycine (B1666218) to form 2-methylbutyrylglycine (B135152). The presence of elevated levels of 2-Methylbutyroylcarnitine in blood and 2-methylbutyrylglycine in urine are the characteristic biochemical markers for SBCAD deficiency.[1][2] This condition, also referred to as 2-methylbutyrylglycinuria, has a variable clinical presentation, ranging from asymptomatic to severe neurological impairment.[3][4]

This guide will delve into the intricate role of 2-Methylbutyroylcarnitine in isoleucine metabolism, providing the necessary technical details for a thorough understanding of this metabolic disorder.

The Isoleucine Catabolic Pathway and the Role of 2-Methylbutyroylcarnitine

The breakdown of isoleucine occurs through a series of enzymatic reactions primarily within the mitochondria. The initial steps are shared with the other branched-chain amino acids, leucine (B10760876) and valine, but the pathway diverges to specific enzymes for each amino acid.

The catabolism of L-isoleucine begins with a transamination to α-keto-β-methylvalerate, followed by oxidative decarboxylation to 2-methylbutyryl-CoA.[5] In the third step of this pathway, 2-methylbutyryl-CoA dehydrogenase (SBCAD), a flavin-dependent enzyme, catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[6][7]

In individuals with SBCAD deficiency, the impaired function of this enzyme leads to an accumulation of its substrate, 2-methylbutyryl-CoA, in the mitochondrial matrix. To mitigate the toxic effects of this accumulation and to regenerate free Coenzyme A, 2-methylbutyryl-CoA is conjugated with L-carnitine by carnitine acyltransferases to form 2-Methylbutyroylcarnitine.[8] This esterified form is then transported out of the mitochondria and can be detected at elevated levels in the blood.[9] Concurrently, 2-methylbutyryl-CoA can also be conjugated with glycine to form 2-methylbutyrylglycine, which is then excreted in the urine.[1]

Signaling Pathway Diagram

The following diagram illustrates the catabolic pathway of isoleucine, highlighting the enzymatic block in SBCAD deficiency and the formation of 2-Methylbutyroylcarnitine.

Quantitative Data

The following tables summarize the key quantitative data related to 2-Methylbutyroylcarnitine and SBCAD deficiency.

Table 1: Prevalence of SBCAD Deficiency

| Population | Prevalence of Homozygosity | Carrier Frequency | Reference |

| Hmong-American | 1 in 77 infants (1.3%) | 21.8% | [10] |

| Non-Hmong (Wisconsin) | Approx. 1 in 540,780 | Not Reported | [10] |

| General Population | < 1 / 1,000,000 | Not Reported | [11] |

Table 2: Concentrations of 2-Methylbutyroylcarnitine (C5-Acylcarnitine) in Blood

| Condition | Analyte | Concentration (µmol/L) | Reference |

| Healthy Newborns | C5-Acylcarnitine | < 0.44 | [5] |

| SBCAD Deficiency (Newborns) | C5-Acylcarnitine | 0.44 - 3.56 | [10] |

Table 3: Concentrations of Metabolites in Urine

| Condition | Analyte | Concentration | Reference |

| Healthy Individuals | 2-Methylbutyrylglycine | Undetectable or Barely Detectable | [9][12] |

| SBCAD Deficiency | 2-Methylbutyrylglycine | 1.78 - 11.89 (units not specified) | [13] |

| Healthy Individuals | 2-Ethylhydracrylic acid | 0 - 28.69 (units not specified) | [13] |

| SBCAD Deficiency | 2-Ethylhydracrylic acid | 37.80 - 373.13 (units not specified) | [13] |

Table 4: Enzyme Activity of 2-Methylbutyryl-CoA Dehydrogenase

| Sample | Enzyme Activity (nmol/min/mg protein) | Reference |

| Control Fibroblasts | 0.157 | [14] |

| SBCAD Deficient Fibroblasts | 0.016 (10% of control) | [14] |

Experimental Protocols

Analysis of 2-Methylbutyroylcarnitine by Tandem Mass Spectrometry (MS/MS)

Principle: Acylcarnitines in biological samples (plasma, dried blood spots) are measured using flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS). The method allows for the sensitive and specific quantification of various acylcarnitine species based on their mass-to-charge ratio (m/z).[15][16]

Methodology:

-

Sample Preparation (from Dried Blood Spots):

-

A 3 mm punch from a dried blood spot is placed into a microtiter plate well.

-

An extraction solution containing a mixture of stable isotope-labeled internal standards (including a deuterated C5-acylcarnitine standard) in methanol (B129727) is added to each well.

-

The plate is agitated to facilitate extraction.

-

The supernatant is transferred to a new plate for analysis.[15][16]

-

-

Derivatization (Butylation):

-

To improve chromatographic separation and ionization efficiency, the extracted acylcarnitines are often derivatized to their butyl esters.

-

This is typically achieved by adding a solution of n-butanol and acetyl chloride and incubating at an elevated temperature.

-

The derivatized sample is then dried and reconstituted in a suitable solvent for injection.[8]

-

-

MS/MS Analysis:

-

Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Ionization Mode: Positive ion mode.

-

Scan Mode: Precursor ion scan of m/z 85 is commonly used for the detection of all acylcarnitines, as they produce a characteristic fragment ion at this m/z. For quantification, multiple reaction monitoring (MRM) is employed, using specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

-

Data Analysis: The concentration of 2-Methylbutyroylcarnitine is determined by comparing the signal intensity of the analyte to that of its stable isotope-labeled internal standard.[6]

-

2-Methylbutyryl-CoA Dehydrogenase (SBCAD) Enzyme Assay

Principle: The activity of SBCAD is measured by monitoring the reduction of an electron acceptor, which is coupled to the dehydrogenation of the substrate, 2-methylbutyryl-CoA. The assay is typically performed on cell lysates from cultured fibroblasts or other patient-derived cells.[2][14]

Methodology:

-

Cell Culture and Lysate Preparation:

-

Patient and control fibroblasts are cultured under standard conditions.

-

Cells are harvested and a cell lysate is prepared by sonication or freeze-thawing in a suitable buffer.

-

The protein concentration of the lysate is determined using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

The reaction mixture contains the cell lysate, a buffer (e.g., potassium phosphate (B84403) buffer), and an electron acceptor such as ferricenium hexafluorophosphate.

-

The reaction is initiated by the addition of the substrate, 2-methylbutyryl-CoA.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

-

Detection and Quantification:

-

The reaction is stopped at specific time points.

-

The formation of the product, tiglyl-CoA, or the reduction of the electron acceptor is quantified using high-performance liquid chromatography (HPLC).

-

The enzyme activity is calculated based on the rate of product formation and normalized to the protein concentration of the cell lysate.[14]

-

Diagnostic Workflow

The diagnosis of SBCAD deficiency typically follows a stepwise approach, often initiated by newborn screening.

Cellular Effects of 2-Methylbutyroylcarnitine Accumulation

The clinical variability in SBCAD deficiency suggests that the accumulation of 2-Methylbutyroylcarnitine and other metabolites may have complex cellular effects. While research on the specific cellular toxicity of 2-Methylbutyroylcarnitine is limited, the broader class of acylcarnitines has been implicated in various cellular processes.

Accumulation of acylcarnitines can be an indicator of mitochondrial dysfunction and an imbalance between fatty acid oxidation and the citric acid cycle.[8][10] While L-carnitine and its esters can have protective antioxidant effects, an abnormal accumulation of specific acylcarnitines may contribute to cellular stress.[2] Further research is needed to elucidate the direct impact of 2-Methylbutyroylcarnitine on mitochondrial function, oxidative stress, and cellular signaling pathways to better understand the pathophysiology of SBCAD deficiency.

Conclusion

2-Methylbutyroylcarnitine serves as a pivotal biomarker for the diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency, an inborn error of isoleucine metabolism. Its formation represents a key detoxification mechanism for the accumulated 2-methylbutyryl-CoA. The quantification of 2-Methylbutyroylcarnitine in blood, in conjunction with urinary organic acid analysis, enzyme assays, and molecular genetic testing, forms the basis for the diagnosis of this disorder. This technical guide provides a consolidated resource for understanding the biochemical role, quantitative aspects, and analytical methodologies related to 2-Methylbutyroylcarnitine, which is essential for ongoing research and the development of potential therapeutic strategies for SBCAD deficiency.

References

- 1. 2-Methylbutyroylcarnitine | C12H23NO4 | CID 6426901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mcdb.ca [mcdb.ca]

- 4. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

- 5. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short-chain acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. alliedacademies.org [alliedacademies.org]

- 8. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Human Metabolome Database: Showing metabocard for 2-Methylbutyroylcarnitine (HMDB0000378) [hmdb.ca]

- 13. 2-methylbutyroylcarnitine - MetaboAge [metaboage.info]

- 14. youtube.com [youtube.com]

- 15. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. Carnitine, mitochondrial function and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 2-Methylbutyroylcarnitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyroylcarnitine, a short-chain acylcarnitine, is a critical intermediate in the catabolism of the branched-chain amino acid L-isoleucine. Its primary biochemical role is the transport of 2-methylbutyryl-CoA from the cytoplasm into the mitochondrial matrix for subsequent energy production via β-oxidation. Elevated levels of 2-Methylbutyroylcarnitine in biological fluids are a key biomarker for the inborn error of metabolism known as 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD). This guide provides a comprehensive overview of the biochemical properties of 2-Methylbutyroylcarnitine, including its metabolic pathway, associated disease states, and analytical methodologies for its quantification.

Introduction

2-Methylbutyroylcarnitine is an ester of carnitine and 2-methylbutyric acid.[1] As an acylcarnitine, it is part of a large family of compounds essential for the transport of fatty acids across the inner mitochondrial membrane.[2] This transport is a rate-limiting step in the β-oxidation of long-chain fatty acids and is also crucial for the metabolism of certain branched-chain amino acids.[3][4] 2-Methylbutyroylcarnitine is specifically involved in the metabolic pathway of L-isoleucine.[5] The accumulation of 2-Methylbutyroylcarnitine is indicative of a disruption in this pathway, most notably due to a deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methylbutyroylcarnitine is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C12H23NO4 | [8] |

| Molecular Weight | 245.32 g/mol | [8] |

| IUPAC Name | 3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | [8] |

| Classification | Short-chain acylcarnitine | [2] |

| Physical Description | Solid | [8] |

| Cellular Location | Cytoplasm, Mitochondria | [2] |

Biochemical Role and Metabolic Pathway

2-Methylbutyroylcarnitine is an intermediate in the catabolic pathway of the essential amino acid L-isoleucine. Following several initial steps in isoleucine degradation, 2-methylbutyryl-CoA is formed in the cytoplasm. For this metabolite to be further processed within the mitochondria, it must be transported across the inner mitochondrial membrane.

The transport mechanism involves the carnitine shuttle system. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of 2-methylbutyryl-CoA and free carnitine into 2-Methylbutyroylcarnitine and Coenzyme A. 2-Methylbutyroylcarnitine is then translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating 2-methylbutyryl-CoA and free carnitine.[3] The regenerated 2-methylbutyryl-CoA then enters the β-oxidation pathway.

A key enzymatic step in the mitochondrial catabolism of 2-methylbutyryl-CoA is its conversion to tiglyl-CoA, a reaction catalyzed by 2-methylbutyryl-CoA dehydrogenase (also known as short/branched-chain acyl-CoA dehydrogenase or SBCAD).[1][6] A deficiency in this enzyme leads to the accumulation of 2-methylbutyryl-CoA in the mitochondria, which subsequently results in elevated levels of 2-Methylbutyroylcarnitine in the cytoplasm and circulation.[7][9]

Clinical Significance

Elevated levels of 2-Methylbutyroylcarnitine are a primary diagnostic marker for 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), an autosomal recessive inborn error of metabolism.[6][10] While some individuals with SBCADD may be asymptomatic, others can present with a range of neurological symptoms, including developmental delay, seizures, and muscle hypotonia.[6][9] Newborn screening programs that include acylcarnitine profiling by tandem mass spectrometry are crucial for the early detection of this disorder.[7]

The accumulation of 2-Methylbutyroylcarnitine has also been associated with other metabolic conditions, including type 2 diabetes and obesity, although its precise role in the pathophysiology of these diseases is still under investigation.[2]

Quantitative Data

The concentration of 2-Methylbutyroylcarnitine can vary depending on the biological matrix and the individual's metabolic state. Representative concentration ranges are provided in Table 2. It is important to note that these values can be influenced by factors such as age, diet, and the presence of metabolic disorders.

| Biological Matrix | Condition | Concentration Range | Reference |

| Plasma | Normal | 0.02 - 0.2 µM | [11] |

| Plasma | SBCADD | Significantly Elevated | [7] |

| Dried Blood Spot | Normal Newborn | < 0.5 µM | [7] |

| Dried Blood Spot | SBCADD Newborn | > 1.0 µM | [7] |

| Urine | Normal | Low to Undetectable | [12] |

| Urine | SBCADD | Significantly Elevated | [9] |

Experimental Protocols

The quantification of 2-Methylbutyroylcarnitine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of acylcarnitines in plasma.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., deuterated 2-Methylbutyroylcarnitine).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) is used to separate the acylcarnitines.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 2-Methylbutyroylcarnitine: The precursor ion is the protonated molecule [M+H]+ at m/z 246.2. A characteristic product ion is monitored, typically at m/z 85.1, which corresponds to the trimethylamine (B31210) fragment of the carnitine moiety.

-

Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve prepared with known concentrations of 2-Methylbutyroylcarnitine.

-

Conclusion

2-Methylbutyroylcarnitine is a biochemically significant molecule that plays a crucial role in amino acid metabolism and cellular energy production. Its quantification in biological fluids is a vital tool for the diagnosis and monitoring of inborn errors of metabolism, particularly 2-methylbutyryl-CoA dehydrogenase deficiency. Further research into the role of 2-Methylbutyroylcarnitine in more common metabolic diseases may reveal novel therapeutic targets and enhance our understanding of metabolic dysregulation. The methodologies outlined in this guide provide a robust framework for the accurate and reliable measurement of this important biomarker.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for 2-Methylbutyroylcarnitine (HMDB0000378) [hmdb.ca]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. metabolicsupportuk.org [metabolicsupportuk.org]

- 7. publications.aap.org [publications.aap.org]

- 8. 2-Methylbutyroylcarnitine | C12H23NO4 | CID 6426901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

- 11. Detection and quantitation of acylcarnitines in plasma and blood spots from patients with inborn errors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylbutyroylcarnitine: A Key Biomarker in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methylbutyroylcarnitine is a short-chain acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism, most notably Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.[1][2] It is an ester of carnitine and 2-methylbutanoic acid, an intermediate in the catabolism of the essential amino acid isoleucine.[3] The accumulation of 2-Methylbutyroylcarnitine in biological fluids is a primary indicator of a bottleneck in the isoleucine degradation pathway.[1] Beyond rare genetic disorders, emerging evidence suggests that alterations in 2-Methylbutyroylcarnitine levels may also be associated with more common metabolic conditions such as type 2 diabetes mellitus and obesity, highlighting its potential as a broader marker of metabolic dysregulation.[3][4] This technical guide provides a comprehensive overview of 2-Methylbutyroylcarnitine as a biomarker, including quantitative data, detailed experimental protocols for its detection, and the metabolic pathways in which it is involved.

Data Presentation: Quantitative Levels of 2-Methylbutyroylcarnitine in Metabolic Disorders

The concentration of 2-Methylbutyroylcarnitine is significantly altered in various metabolic disorders. The following tables summarize the quantitative data from studies on its levels in different biological matrices.

Table 1: 2-Methylbutyroylcarnitine Concentrations in Short/branched-chain acyl-CoA Dehydrogenase (SBCAD) Deficiency

| Biological Matrix | Patient Population | 2-Methylbutyroylcarnitine Concentration | Control/Reference Range | Citation(s) |

| Dried Blood Spot | Newborns with SBCADD | 0.5 - 1.9 µmol/L | 0.05 - 0.3 µmol/L | [3] |

| Urine | Infants with 2-Methylbutyrylglycinuria (3-14 months old) | 0.497 - 73.227 µmol/mmol creatinine | Not typically detected | [5] |

| Urine | Individuals with 2-Methylbutyrylglycinuria | 1.78 - 11.89 (arbitrary units) | 0 (arbitrary units) | [6][7][8] |

| Blood | Individuals with 2-Methylbutyrylglycinuria | 0.32 - 1.64 µmol/L (in 10 of 12 patients) | < 0.41 µmol/L | [6] |

Table 2: Association of 2-Methylbutyroylcarnitine with Other Metabolic Disorders

| Disorder | Biological Matrix | Observation | Citation(s) |

| Type 2 Diabetes Mellitus | Plasma/Blood | Elevated levels observed.[3][4] | [3][4] |

| Obesity | Plasma/Blood | Elevated levels observed.[3][4] | [3][4] |

| Heart Failure (Diastolic and Systolic) | Plasma | Elevated levels observed.[3] | [3] |

| Acute Cerebral Infarction | Plasma | Elevated levels observed.[3] | [3] |

Signaling and Metabolic Pathways

2-Methylbutyroylcarnitine is a key metabolite in the catabolism of the branched-chain amino acid (BCAA) isoleucine. A defect in this pathway leads to its accumulation.

Branched-chain amino acid metabolism is interconnected with other key cellular signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.

Experimental Protocols

The gold standard for the quantitative analysis of 2-Methylbutyroylcarnitine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Acylcarnitine Profiling

Detailed Methodology for 2-Methylbutyroylcarnitine Analysis in Plasma

This protocol is a synthesized methodology based on common practices for acylcarnitine analysis.[9][10][11][12][13]

1. Sample Preparation

-

Materials:

-

Plasma samples

-

Internal standard solution (containing a stable isotope-labeled analog of 2-Methylbutyroylcarnitine, e.g., D3-2-Methylbutyroylcarnitine)

-

3N Butanolic-HCl

-

Microcentrifuge tubes

-

Nitrogen evaporator

-

-

Procedure:

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standard.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen.

-

Add 50 µL of 3N butanolic-HCl to the dried residue for derivatization.

-

Incubate at 65°C for 20 minutes.

-

Dry the butylated sample again under nitrogen.

-

Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, increasing linearly to elute the analytes. For example, 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

2-Methylbutyroylcarnitine: The specific precursor-to-product ion transition should be optimized for the instrument used. A common product ion for acylcarnitines is m/z 85, resulting from the fragmentation of the carnitine moiety.[14]

-

Internal Standard (e.g., D3-2-Methylbutyroylcarnitine): A corresponding shifted MRM transition is monitored.

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.

-

3. Data Analysis

-

The concentration of 2-Methylbutyroylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

-

A calibration curve is generated using known concentrations of the analyte and internal standard to quantify the amount in the samples.

Conclusion

2-Methylbutyroylcarnitine is a well-established biomarker for SBCAD deficiency and is increasingly recognized for its potential role in more prevalent metabolic disorders. Its accurate quantification by LC-MS/MS provides valuable insights into the functioning of the isoleucine catabolic pathway and broader metabolic health. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working to understand and target metabolic diseases. Further research into the signaling roles of 2-Methylbutyroylcarnitine and its precise concentration changes in various disease states will continue to enhance its clinical utility as a diagnostic and prognostic biomarker.

References

- 1. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolome profiling of obese and non-obese individuals: Metabolically healthy obese and unhealthy non-obese paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical, biochemical, and molecular spectrum of short/branched-chain acyl-CoA dehydrogenase deficiency: two new cases and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. Usefulness of levels of 2-methylbutyrylglycine and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Usefulness of levels of 2-methylbutyrylglycine and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bevital.no [bevital.no]

- 10. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of 2-Methylbutyroylcarnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous synthesis of 2-methylbutyroylcarnitine (B1236675), a key biomarker for certain inborn errors of metabolism. The synthesis of this short-chain acylcarnitine is intrinsically linked to the catabolism of the essential branched-chain amino acid, L-isoleucine. A comprehensive understanding of this metabolic pathway is crucial for the diagnosis and development of therapeutic strategies for related metabolic disorders.

The Metabolic Pathway of 2-Methylbutyroylcarnitine Synthesis

The endogenous production of 2-methylbutyroylcarnitine is not a de novo synthesis pathway but rather a consequence of the mitochondrial catabolism of L-isoleucine. When the catabolic pathway is functioning optimally, the intermediates are efficiently processed. However, in the case of enzymatic deficiencies, specific acyl-CoA intermediates can accumulate and are subsequently conjugated to carnitine for transport and excretion.

The journey from L-isoleucine to 2-methylbutyroylcarnitine involves several key enzymatic steps:

-

Transamination of L-Isoleucine: The initial step in isoleucine catabolism is a reversible transamination reaction catalyzed by the branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from L-isoleucine to α-ketoglutarate, yielding L-glutamate and the branched-chain α-keto acid, (S)-α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate then undergoes an irreversible oxidative decarboxylation, a critical rate-limiting step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts the α-keto acid into (S)-2-methylbutyryl-CoA.

-

Dehydrogenation of (S)-2-Methylbutyryl-CoA: The newly formed (S)-2-methylbutyryl-CoA is the substrate for 2-methylbutyryl-CoA dehydrogenase , also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD) , encoded by the ACADSB gene. This enzyme catalyzes the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA. A deficiency in SBCAD leads to the accumulation of its substrate, (S)-2-methylbutyryl-CoA.[1][2][3]

-

Formation of 2-Methylbutyroylcarnitine: In the event of SBCAD deficiency, the accumulating (S)-2-methylbutyryl-CoA is diverted into a detoxification pathway where it is esterified with L-carnitine. This reaction is catalyzed by carnitine acetyltransferase (CrAT) , an enzyme with broad specificity for short- and medium-chain acyl-CoAs.[4][5][6] The resulting product is 2-methylbutyroylcarnitine, which can then be transported out of the mitochondria and eventually excreted in the urine.

The overall pathway is visualized in the following diagram:

Quantitative Data

The concentration of 2-methylbutyroylcarnitine, often measured as part of the C5 acylcarnitine profile (which includes isomers like isovalerylcarnitine (B1198194) and pivaloylcarnitine), is a critical diagnostic marker. In healthy individuals, the levels are typically low. However, in individuals with SBCAD deficiency, there is a marked elevation.

| Analyte | Condition | Sample Type | Concentration (µmol/L) | Reference(s) |

| C5-Acylcarnitine | Healthy Newborn | Dried Blood Spot | < 0.44 | [2] |

| C5-Acylcarnitine | SBCAD Deficiency (Neonate) | Dried Blood Spot | 0.69 ± 0.03 (mean ± SEM) | [2] |

| C5-Acylcarnitine | SBCAD Deficiency (Neonate, repeat screen) | Dried Blood Spot | 1.24 ± 0.06 (mean ± SEM) | [2] |

| C5-Acylcarnitine | SBCAD Deficiency with Autism and Mental Retardation | Plasma | 1.43 | [7] |

| C5-Acylcarnitine | Healthy Reference Range | Plasma | 0.05 - 0.38 | [7] |

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Reference(s) |

| SBCAD (ACADSB) | (S)-2-Methylbutanoyl-CoA | 12 µM | Not Reported | [8] |

| Carnitine Acetyltransferase (CrAT) | Varies by acyl-CoA chain length | See reference for details | See reference for details | [4] |

Experimental Protocols

Quantification of 2-Methylbutyroylcarnitine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices. The separation of C5 isomers is a significant analytical challenge.

Principle: Biological samples (plasma, serum, or dried blood spots) are first subjected to protein precipitation. The acylcarnitines in the supernatant are then separated using liquid chromatography, often with a C18 or similar reversed-phase column, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved using stable isotope-labeled internal standards.

Detailed Methodology:

-

Sample Preparation (from Plasma):

-

To 100 µL of plasma, add 300 µL of methanol (B129727) containing an appropriate internal standard (e.g., d3-C5-carnitine).

-

Vortex the mixture for 10 seconds.

-

Incubate at room temperature for 10 minutes to allow for complete protein precipitation.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.[9]

-

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size) is commonly used.[9]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic long-chain acylcarnitines. A shallow gradient is often necessary to resolve isomeric species.[10]

-

Flow Rate: Approximately 0.4-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Acylcarnitines characteristically produce a product ion at m/z 85 due to the loss of the neutral trimethylamine (B31210) and the acyl group. The precursor ion will be the mass of the specific acylcarnitine.

-

Precursor Ion (m/z) for C5-carnitine: 246.2

-

Product Ion (m/z): 85.1

-

-

Scheduled MRM: To enhance sensitivity and the number of analytes that can be monitored, a scheduled MRM approach is often employed, where the mass spectrometer only monitors for a specific transition when the analyte is expected to elute from the LC column.

-

SBCAD (Acyl-CoA Dehydrogenase) Activity Assay

This assay measures the activity of SBCAD by monitoring the reduction of an artificial electron acceptor, ferricenium, in the presence of the substrate, 2-methylbutyryl-CoA.

Principle: SBCAD catalyzes the dehydrogenation of 2-methylbutyryl-CoA, transferring electrons to its natural acceptor, electron-transferring flavoprotein (ETF). In this in vitro assay, ferricenium hexafluorophosphate (B91526) acts as a surrogate electron acceptor. The reduction of the ferricenium ion (Fe(Cp)₂⁺) to ferrocene (B1249389) (Fe(Cp)₂) can be monitored spectrophotometrically by the decrease in absorbance at 300 nm.

Detailed Methodology:

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.6.

-

Substrate: (S)-2-methylbutyryl-CoA solution in water.

-

Electron Acceptor: Ferricenium hexafluorophosphate solution in the assay buffer.

-

Enzyme Source: Purified recombinant SBCAD or fibroblast/tissue homogenate.

-

-

Procedure:

-

In a quartz cuvette, combine the assay buffer, ferricenium solution (final concentration ~200 µM), and the enzyme source.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the (S)-2-methylbutyryl-CoA substrate.

-

Immediately monitor the decrease in absorbance at 300 nm for several minutes.

-

-

Calculation:

-

The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient for the reduction of ferricenium.

-

Enzyme activity is typically expressed as nmol/min/mg of protein.

-

Regulation of the Pathway

The synthesis of 2-methylbutyroylcarnitine is primarily driven by the substrate accumulation resulting from a deficient SBCAD enzyme. However, the overall flux through the isoleucine catabolic pathway is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Regulation of the BCKDH Complex: The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle. A specific kinase (BCKDH kinase) phosphorylates and inactivates the complex, while a phosphatase (BCKDH phosphatase) dephosphorylates and activates it. The kinase itself is allosterically inhibited by branched-chain α-keto acids, including the product of isoleucine transamination.[10][11] This means that when branched-chain amino acids are abundant, the BCKDH complex is more active.

-

Transcriptional Regulation: The expression of the BCKDH kinase is also subject to nutritional and hormonal regulation. For instance, a low-protein diet can lead to increased expression of the kinase, thereby downregulating BCAA catabolism to conserve these essential amino acids.[12]

-

Carnitine Biosynthesis Regulation: The availability of L-carnitine, a necessary co-substrate for the formation of 2-methylbutyroylcarnitine, is also regulated. The genes encoding the enzymes of the carnitine biosynthetic pathway, such as trimethyllysine hydroxylase (TMLHE) and γ-butyrobetaine hydroxylase (BBOX1), are subject to transcriptional control by factors that respond to the cell's metabolic state, including peroxisome proliferator-activated receptor α (PPARα).[5][13][14]

This technical guide provides a foundational understanding of the endogenous synthesis of 2-methylbutyroylcarnitine. For drug development and advanced research applications, further investigation into the specific kinetic properties of the involved enzymes and the intricate regulatory networks will be essential.

References

- 1. Orphanet: 2-methylbutyryl-CoA dehydrogenase deficiency [orpha.net]

- 2. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 4. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. 2-METHYLBUTYRYL-CoA DEHYDROGENASE DEFICIENCY | MENDELIAN.CO [mendelian.co]

- 13. researchgate.net [researchgate.net]

- 14. US20130005806A1 - Analysis of tmlhe and carnitine biosynthesis for autism diagnosis - Google Patents [patents.google.com]

The Metabolic Crossroads of Short-Chain Acylcarnitines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain acylcarnitines (SCACs) are essential metabolic intermediates that play a pivotal role in cellular energy homeostasis, extending beyond their classical role as mere byproducts of fatty acid and amino acid catabolism.[1][2] Comprising a carnitine molecule esterified to a short-chain fatty acid (typically 2 to 5 carbons in length), these molecules are central to the transport of acyl groups across mitochondrial membranes, the buffering of the intramitochondrial acyl-CoA to free CoA ratio, and emerging roles in cellular signaling.[3][4] Dysregulation of SCAC metabolism is increasingly implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, and neurological disorders, making them a focal point for both basic research and therapeutic development.[5][6][7] This technical guide provides a comprehensive overview of the metabolic pathways governing SCACs, detailed experimental protocols for their study, and a summary of key quantitative data to serve as a valuable resource for the scientific community.

Core Metabolic Pathways of Short-Chain Acylcarnitines

The metabolism of short-chain acylcarnitines is intricately linked to the catabolism of fatty acids and branched-chain amino acids (BCAAs). The primary pathways involve their formation from short-chain acyl-CoAs, their transport across the mitochondrial membrane, and their subsequent metabolism or export from the cell.

Biosynthesis of Short-Chain Acylcarnitines

Short-chain acyl-CoAs, the precursors to SCACs, are generated through several metabolic routes:

-

β-oxidation of fatty acids: The breakdown of long-chain fatty acids in the mitochondria and peroxisomes yields acetyl-CoA (C2), propionyl-CoA (C3), and butyryl-CoA (C4).

-

Branched-chain amino acid catabolism: The degradation of isoleucine, leucine, and valine produces various short-chain acyl-CoAs, including isobutyryl-CoA, isovaleryl-CoA (C5), and propionyl-CoA.[1]

-

Glucose and pyruvate (B1213749) metabolism: Acetyl-CoA is a central product of glucose oxidation.

These short-chain acyl-CoAs are then esterified to L-carnitine in reactions catalyzed by a family of carnitine acyltransferases. Key enzymes involved in the formation of SCACs include:

-

Carnitine Acetyltransferase (CrAT): Primarily responsible for the formation of acetylcarnitine (C2-carnitine).[8][9][10]

-

Carnitine Octanoyltransferase (CROT): Exhibits broad specificity, acting on short- and medium-chain acyl-CoAs.[8][11][12]

-

Carnitine Palmitoyltransferase I and II (CPT1 and CPT2): While primarily associated with long-chain fatty acid transport, they can also act on shorter chain lengths.[8]

The formation of SCACs within the mitochondria serves to buffer the acyl-CoA/CoASH ratio, preventing the accumulation of potentially toxic acyl-CoAs and liberating free CoASH for other metabolic reactions.[4]

Transport and Fate of Short-Chain Acylcarnitines

Unlike long-chain fatty acids, short-chain fatty acids can diffuse across the inner mitochondrial membrane. However, their carnitine esters are actively transported. The carnitine-acylcarnitine translocase (CACT) facilitates the exchange of acylcarnitines across the inner mitochondrial membrane.[8][13] There is also evidence for a specific short-chain carnitine-acylcarnitine translocase related to branched-chain amino acid metabolism.[13]

Once formed, SCACs have several fates:

-

Intramitochondrial metabolism: They can be converted back to their respective acyl-CoAs for entry into the TCA cycle or other metabolic pathways.

-

Export from mitochondria: SCACs can be transported out of the mitochondria into the cytoplasm.

-

Cellular export: They can be released from the cell into the circulation.

The following diagram illustrates the core metabolic pathways of short-chain acylcarnitines.

Caption: Core metabolic pathways of short-chain acylcarnitines.

Quantitative Data on Short-Chain Acylcarnitine Metabolism

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the dynamics of SCAC metabolism. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Carnitine Acyltransferases

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) | Source |

| Carnitine Acetyltransferase (CrAT) | L-Carnitine | 0.395 ± 0.107 | 1.62 ± 0.24 | [14] |

| Acetyl-CoA | - | - | - | |

| Carnitine Octanoyltransferase (CROT) | Hexanoyl-CoA | - | - | [11] |

| Malonyl-CoA (inhibitor) | Ki = 35 - 106 µM | - | [12] |

Note: Kinetic parameters can vary significantly depending on the tissue source, purification method, and assay conditions.

Table 2: Plasma Concentrations of Short-Chain Acylcarnitines in Humans

| Acylcarnitine | Condition | Concentration (µM) | Source |

| Acetylcarnitine (C2) | Healthy (Fasting) | ~10 - 30 | [15][16] |

| Type 2 Diabetes | Elevated | [15][16] | |

| Propionylcarnitine (B99956) (C3) | Healthy (Fasting) | ~0.1 - 0.5 | [15][16] |

| Type 2 Diabetes | Elevated | [16] | |

| Butyrylcarnitine (C4) | Healthy (Fasting) | ~0.05 - 0.2 | [15][16] |

| Type 2 Diabetes | Elevated | [16] | |

| Isovalerylcarnitine (C5) | Healthy (Fasting) | ~0.05 - 0.2 | [15][16] |

| Type 2 Diabetes | Elevated | [16] |

Note: Concentrations can be influenced by diet, age, sex, and genetic factors.[6] Plasma levels may not always reflect tissue-specific concentrations.[17][18][19]

Signaling Pathways Involving Short-Chain Acylcarnitines

Emerging evidence indicates that SCACs are not just metabolic intermediates but also act as signaling molecules, particularly in the context of inflammation and insulin (B600854) resistance.

Pro-inflammatory Signaling

Several studies have demonstrated that certain acylcarnitines can activate pro-inflammatory signaling pathways.[20][21][22][23] This is particularly relevant in metabolic diseases where acylcarnitine levels are often elevated. The proposed mechanism involves the activation of key inflammatory signaling cascades, such as the NF-κB and MAPK pathways.[20][21][22][23][24][25]

The following diagram illustrates the proposed pro-inflammatory signaling pathway activated by acylcarnitines.

Caption: Pro-inflammatory signaling by acylcarnitines.

Insulin Signaling

Elevated levels of certain SCACs, such as propionylcarnitine, have been associated with insulin resistance.[5] While the precise mechanisms are still under investigation, it is hypothesized that the accumulation of these metabolites may interfere with normal insulin signaling pathways.[5][7][26] Propionyl-L-carnitine (B1674954) supplementation has been shown to improve insulin resistance in animal models.[27]

The following diagram depicts the potential interplay between propionylcarnitine and insulin signaling.

Caption: Potential impact of propionylcarnitine on insulin signaling.

Experimental Protocols

The study of short-chain acylcarnitines relies on a combination of analytical chemistry, biochemical assays, and cell-based models.

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

Principle: This is the gold-standard method for the sensitive and specific quantification of a wide range of acylcarnitines in biological samples. The method involves the derivatization of acylcarnitines, followed by flow injection analysis or liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Methodology Outline:

-

Sample Preparation:

-

For plasma or serum, proteins are precipitated using an organic solvent (e.g., methanol) containing internal standards (isotopically labeled acylcarnitines).

-

For tissues, homogenization is performed in a suitable buffer, followed by protein precipitation.

-

The supernatant containing the acylcarnitines is collected.

-

-

Derivatization (optional but common):

-

Acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency and chromatographic separation.

-

-

LC-MS/MS Analysis:

-

The derivatized sample is injected into an LC system for separation of acylcarnitine species.

-

The eluent is introduced into the mass spectrometer.

-

Multiple reaction monitoring (MRM) is typically used for quantification, where a specific precursor ion for each acylcarnitine is selected and fragmented, and a specific product ion is monitored.

-

-

Data Analysis:

-

The concentration of each acylcarnitine is determined by comparing its peak area to that of its corresponding internal standard.

-

The following diagram illustrates the general workflow for acylcarnitine profiling.

Caption: Workflow for acylcarnitine profiling by LC-MS/MS.

Carnitine Acetyltransferase (CrAT) Activity Assay

Principle: The activity of CrAT can be measured spectrophotometrically by monitoring the formation of acetyl-CoA from acetyl-L-carnitine and Coenzyme A (CoA). The increase in absorbance at 233 nm is proportional to the amount of acetyl-CoA produced.

Methodology Outline:

-

Reaction Mixture Preparation:

-

A reaction buffer (e.g., Tris-HCl, pH 8.0) is prepared.

-

Substrates, acetyl-DL-carnitine and CoA, are added to the buffer.

-

-

Enzyme Preparation:

-

The enzyme source (e.g., purified enzyme, tissue homogenate) is prepared in a suitable buffer.

-

-

Assay Procedure:

-

The reaction is initiated by adding the enzyme solution to the reaction mixture.

-

The change in absorbance at 233 nm is monitored over time using a spectrophotometer.

-

-

Calculation of Activity:

-

The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units/mg of protein (one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute).

-

Cell Culture Models for Studying Short-Chain Acylcarnitine Metabolism

Principle: In vitro cell culture systems provide a controlled environment to investigate the metabolic pathways and cellular effects of SCACs.

Commonly Used Cell Lines:

-

Hepatocytes (e.g., HepG2): For studying liver metabolism of fatty acids and acylcarnitines.

-

Myotubes (e.g., C2C12): For investigating muscle fatty acid oxidation.

-

Cardiomyocytes: To model cardiac energy metabolism.

-

Immune cells (e.g., RAW 264.7 macrophages): For studying the inflammatory effects of acylcarnitines.[20][21][22][23]

Experimental Approaches:

-

Stable Isotope Tracing: Cells are incubated with labeled precursors (e.g., ¹³C-labeled fatty acids or amino acids), and the incorporation of the label into SCACs is monitored by mass spectrometry to determine metabolic fluxes.

-

Gene Knockdown/Overexpression: Techniques like siRNA or CRISPR/Cas9 can be used to manipulate the expression of key enzymes (e.g., CrAT, CROT) to study their role in SCAC metabolism.

-

Treatment with SCACs: Cells can be directly treated with specific SCACs to investigate their effects on cellular signaling, gene expression, and function.[20][21][22][23]

Conclusion

Short-chain acylcarnitines are at the nexus of cellular metabolism, with their roles extending from fundamental bioenergetics to complex signaling cascades. A thorough understanding of their metabolic pathways, regulation, and downstream effects is critical for elucidating their involvement in health and disease. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, quantitative data, and key experimental methodologies to facilitate further investigation into this important class of molecules. The continued exploration of SCAC metabolism holds significant promise for the development of novel diagnostic markers and therapeutic strategies for a variety of metabolic disorders.

References

- 1. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylcarnitines: role in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]

- 8. mdpi.com [mdpi.com]

- 9. Some kinetic studies on the mechanism of action of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and properties of carnitine octanoyltransferase and carnitine palmitoyltransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]

- 13. Evidence for a short-chain carnitine-acylcarnitine translocase in mitochondria specifically related to the metabolism of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plasma acylcarnitines inadequately reflect tissue acylcarnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Plasma acylcarnitine concentrations reflect the acylcarnitine profile in cardiac tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasma acylcarnitine concentrations reflect the acylcarnitine profile in cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. Pharmacological effects and clinical applications of propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Oral supplementation of propionyl-l-carnitine reduces body weight and hyperinsulinaemia in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Methylbutyroylcarnitine in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylbutyroylcarnitine is a short-chain acylcarnitine that serves as a crucial intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. Its primary and well-established function is to facilitate the transport of the 2-methylbutyryl moiety from the cytoplasm across the inner mitochondrial membrane. This transport is a critical step for the subsequent oxidation of the acyl group within the mitochondrial matrix, ultimately contributing to cellular energy production. While its role as a transport molecule is clear, direct quantitative data on the specific impact of 2-Methylbutyroylcarnitine on bioenergetic parameters such as ATP synthesis and oxygen consumption rates remains limited in publicly available research. This guide synthesizes the current understanding of 2-Methylbutyroylcarnitine's function, drawing from the broader knowledge of acylcarnitine metabolism and its place within the isoleucine degradation pathway.

Introduction to 2-Methylbutyroylcarnitine and Acylcarnitines

Acylcarnitines are a class of molecules formed by the esterification of L-carnitine with a fatty acid or an organic acid. They are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating pathway.[1] Short- and medium-chain acyl-CoAs can also be converted to their carnitine esters, a process that is important for buffering the intramitochondrial Coenzyme A (CoA) pool and for the removal of potentially toxic acyl-CoA species from the mitochondria.

2-Methylbutyroylcarnitine is specifically derived from the metabolism of L-isoleucine.[2] In cases of inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency, elevated levels of 2-Methylbutyroylcarnitine (often measured as C5-acylcarnitine in newborn screening) can be a key diagnostic marker.[3][4]

The Metabolic Pathway of Isoleucine and the Formation of 2-Methylbutyroylcarnitine

The breakdown of L-isoleucine is a multi-step enzymatic process that occurs within the mitochondria. A key intermediate in this pathway is 2-methylbutyryl-CoA. Under normal metabolic conditions, 2-methylbutyryl-CoA is further metabolized to propionyl-CoA and acetyl-CoA, which then enter the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) for ATP production via the electron transport chain.[5]

The formation of 2-Methylbutyroylcarnitine occurs through the action of carnitine acyltransferases, which catalyze the reversible transfer of the 2-methylbutyryl group from CoA to L-carnitine.[6]

References

- 1. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnitine acyltransferases and their influence on CoA pools in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 2-Methylbutyroylcarnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyroylcarnitine, a short-chain acylcarnitine, has emerged from relative obscurity to become a significant biomarker in the field of inborn errors of metabolism. Its history is intrinsically linked to the advancement of analytical techniques, particularly tandem mass spectrometry, and the subsequent expansion of newborn screening programs. This technical guide provides an in-depth exploration of the discovery, history, biochemical significance, and analytical methodologies related to 2-Methylbutyroylcarnitine.

Discovery and Historical Perspective

While the broader class of acylcarnitines was discovered over seven decades ago, the specific identification and clinical significance of 2-Methylbutyroylcarnitine are more recent.[1] Its journey from a synthesized molecule to a key diagnostic marker is a testament to the progress in metabolic research.

Early Synthesis for Diagnostic Aims

Prior to its definitive association with a specific metabolic disorder, 2-Methylbutyroylcarnitine was likely synthesized as part of a broader effort to create a library of acylcarnitine standards for the differential diagnosis of metabolic diseases. A 1993 publication by Nakanishi and colleagues detailed the synthesis of various acylcarnitines for this purpose, laying the groundwork for the analytical methods that would later be crucial for newborn screening.[2][3]

A Landmark Discovery: The Link to Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)

The pivotal moment in the history of 2-Methylbutyroylcarnitine came in the year 2000. Researchers, led by K.M. Gibson, identified a new inborn error of L-isoleucine metabolism, which they named 2-methylbutyryl-CoA dehydrogenase deficiency, now more commonly known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[4] Their investigation revealed that individuals with this autosomal recessive disorder exhibit elevated levels of 2-methylbutyrylglycine (B135152) in their urine and, crucially, an accumulation of 2-Methylbutyroylcarnitine in their blood and plasma. This discovery established 2-Methylbutyroylcarnitine as the primary biomarker for SBCADD.

The advent and widespread adoption of tandem mass spectrometry (MS/MS) for newborn screening in the late 1990s and early 2000s was the technological catalyst that brought the significance of 2-Methylbutyroylcarnitine to the forefront. This powerful technique allowed for the rapid and simultaneous measurement of multiple acylcarnitines from a single dried blood spot, making it possible to screen large populations of newborns for a variety of metabolic disorders, including SBCADD.

Biochemical Pathway and Pathophysiology

2-Methylbutyroylcarnitine is an intermediate in the catabolic pathway of the branched-chain amino acid L-isoleucine. Understanding this pathway is essential to comprehending the pathophysiology of SBCADD and the resulting accumulation of 2-Methylbutyroylcarnitine.

The Isoleucine Catabolism Pathway

The breakdown of L-isoleucine is a multi-step mitochondrial process. A key enzyme in this pathway is the short/branched-chain acyl-CoA dehydrogenase (SBCAD), encoded by the ACADSB gene. SBCAD catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.

In individuals with SBCADD, a deficiency in the SBCAD enzyme disrupts this pathway, leading to the accumulation of its substrate, 2-methylbutyryl-CoA. The excess 2-methylbutyryl-CoA is then conjugated with carnitine by the enzyme carnitine acetyltransferase (CrAT) to form 2-Methylbutyroylcarnitine.[2] This conjugation is a detoxification mechanism, allowing the potentially toxic acyl-CoA to be transported out of the mitochondria and eventually excreted.

Analytical Methodologies

The detection and quantification of 2-Methylbutyroylcarnitine are primarily achieved through tandem mass spectrometry, a technique that has revolutionized newborn screening and the diagnosis of metabolic disorders.

Tandem Mass Spectrometry (MS/MS) of Dried Blood Spots

The standard method for analyzing 2-Methylbutyroylcarnitine is flow injection analysis-tandem mass spectrometry (FIA-MS/MS) of dried blood spots (DBS). This high-throughput method allows for the rapid analysis of a large number of samples.

Experimental Protocol: Acylcarnitine Analysis from Dried Blood Spots by FIA-MS/MS

-

Sample Preparation:

-

A 3 mm disc is punched from a dried blood spot card.

-

The disc is placed into a well of a 96-well microtiter plate.

-

An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines in methanol (B129727) is added to each well.

-

The plate is agitated to facilitate the extraction of the acylcarnitines from the blood spot.

-

-

Derivatization (Butylation):

-

The methanolic extract is evaporated to dryness under a stream of nitrogen.

-

A solution of n-butanol with acetyl chloride (typically 3N butanolic HCl) is added to each well.[5]

-

The plate is sealed and heated (e.g., at 65°C for 15-20 minutes) to convert the acylcarnitines to their butyl esters.[5][6] This derivatization improves their ionization efficiency and fragmentation patterns in the mass spectrometer.

-

The butanolic HCl is then evaporated.

-

-

Reconstitution and Analysis:

-

The dried residue is reconstituted in a mobile phase solvent, typically a mixture of acetonitrile (B52724) and water with a small amount of formic acid.[5]

-

The reconstituted sample is injected into the mass spectrometer.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.[6]

-

Analysis Mode: Precursor ion scanning is a common method for acylcarnitine profiling. The instrument is set to detect all parent ions that fragment to produce a specific daughter ion characteristic of carnitine and its derivatives (m/z 85 for butylated acylcarnitines).[6] Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification of specific acylcarnitines.

-

Data Analysis: The concentration of 2-Methylbutyroylcarnitine is calculated by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

-

Quantitative Data

The concentration of 2-Methylbutyroylcarnitine is a critical parameter in the diagnosis and monitoring of SBCADD. Newborn screening programs establish cutoff values to distinguish between normal and potentially affected individuals. It is important to note that 2-Methylbutyroylcarnitine is isobaric with isovalerylcarnitine (B1198194) (a marker for isovaleric acidemia) and pivaloylcarnitine (B1222081) (an exogenous compound), and is therefore often reported as C5-acylcarnitine in initial screening.[4][7]

| Analyte | Condition | Specimen | Concentration Range (µmol/L) | Reference |

| C5-Acylcarnitine | Healthy Newborn | Dried Blood Spot | < 0.44 - 0.7 | [8][9] |

| C5-Acylcarnitine | SBCADD (Initial Screen) | Dried Blood Spot | 0.44 - 3.56 | [9] |

| C5-Acylcarnitine | SBCADD (Chinese Cohort) | Dried Blood Spot | Moderately Elevated | [4] |

| C5-Acylcarnitine | SBCADD (European Cohort) | Serum | 0.5 - 2.8 | [10] |

Note: Cutoff values can vary between different screening programs and laboratories.

Clinical Significance and Future Directions

The discovery of elevated 2-Methylbutyroylcarnitine as a biomarker for SBCADD has enabled the early identification of affected individuals through newborn screening, allowing for timely intervention and management. While many individuals with SBCADD remain asymptomatic, some can develop neurological symptoms, making early detection crucial.[4]

Future research in this area will likely focus on:

-

Refining analytical methods to better distinguish between C5-acylcarnitine isomers in a high-throughput screening setting.

-

Further elucidating the factors that contribute to the variable clinical presentation of SBCADD.

-

Exploring the potential role of 2-Methylbutyroylcarnitine as a biomarker in other conditions.

Conclusion

The story of 2-Methylbutyroylcarnitine is a compelling example of how advancements in analytical chemistry can directly impact clinical diagnostics and our understanding of metabolic diseases. From its early synthesis as a potential diagnostic tool to its current role as a key biomarker for an inborn error of metabolism, the journey of this molecule highlights the dynamic interplay between basic science, technology, and medicine. For researchers and professionals in drug development, a thorough understanding of the history and biochemistry of such biomarkers is essential for the continued advancement of personalized medicine and the development of novel therapeutic strategies.

References

- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2-Methylbutyroylcarnitine (HMDB0000378) [hmdb.ca]

- 3. mcdb.ca [mcdb.ca]

- 4. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]

An In-depth Technical Guide to 2-Methylbutyroylcarnitine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbutyroylcarnitine, a key intermediate in the metabolism of the branched-chain amino acid isoleucine. This document details its chemical structure, physicochemical properties, and its established role in cellular metabolism, particularly in the transport of acyl groups for mitochondrial β-oxidation. Furthermore, this guide outlines detailed experimental protocols for the quantification and characterization of 2-Methylbutyroylcarnitine and presents its metabolic pathway through a clear, visual diagram. While its direct role as a signaling molecule is still an emerging area of research, this guide also touches upon the broader signaling context of acylcarnitines. All quantitative data is presented in structured tables for ease of reference, and methodologies for key experiments are described to support further investigation.

Chemical Structure and Identification

2-Methylbutyroylcarnitine is an acylcarnitine ester. Its structure consists of a carnitine molecule esterified with a 2-methylbutyryl group. This structure is crucial for its function in transporting the 2-methylbutyryl group across the mitochondrial membrane.

Table 1: Chemical Identifiers for 2-Methylbutyroylcarnitine

| Identifier | Value | Source |

| IUPAC Name | (3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | [1] |

| Molecular Formula | C12H23NO4 | [1][2] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| SMILES | CCC(C)C(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C | [1] |

| InChI Key | IHCPDBBYTYJYIL-QVDQXJPCSA-N | [1] |

| CAS Number | 256928-75-3 | [1][2] |

Physicochemical Properties

The physicochemical properties of 2-Methylbutyroylcarnitine influence its biological distribution and analytical behavior. While experimental data for some properties are limited, predicted values provide useful estimates.

Table 2: Physicochemical Properties of 2-Methylbutyroylcarnitine

| Property | Value | Type | Source |

| Physical State | Solid | Experimental | [2] |

| Melting Point | Not Available | Experimental | [1] |

| Boiling Point | Not Available | Experimental | [1] |

| Water Solubility | Not Available | Experimental | [1] |

| logP | -2.8 | Predicted | [1] |

| pKa (Strongest Acidic) | 4.34 | Predicted | [1] |

| pKa (Strongest Basic) | -7.1 | Predicted | [1] |

Biological Significance and Metabolic Pathways

2-Methylbutyroylcarnitine is a key metabolite in the degradation pathway of the branched-chain amino acid, L-isoleucine.[3] Its primary function is to facilitate the transport of the 2-methylbutyryl-CoA, an intermediate of isoleucine catabolism, from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation. This process is essential for energy production from branched-chain amino acids. The formation of 2-Methylbutyroylcarnitine is catalyzed by the enzyme carnitine O-acetyltransferase (CrAT).

Elevated levels of 2-Methylbutyroylcarnitine in biological fluids can be indicative of certain metabolic disorders, including 2-methylbutyryl-CoA dehydrogenase deficiency. It is also being investigated as a potential biomarker for other conditions.

Below is a diagram illustrating the metabolic pathway of L-isoleucine, highlighting the formation of 2-Methylbutyroylcarnitine.

Caption: Metabolic pathway of L-isoleucine leading to the formation of 2-Methylbutyroylcarnitine.

Signaling Pathways

While 2-Methylbutyroylcarnitine itself has not been extensively documented as a direct signaling molecule, the broader class of acylcarnitines is recognized for its role in cellular signaling, primarily through the modulation of key metabolic sensors and transcription factors. The regulation of carnitine metabolism and fatty acid oxidation is intricately linked to signaling pathways such as the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.

The diagram below illustrates a generalized overview of how acylcarnitine metabolism is integrated with cellular signaling pathways that regulate energy homeostasis.

References

2-Methylbutyroylcarnitine in Metabolism: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Methylbutyroylcarnitine, focusing on its role as a key biomarker for the inborn error of metabolism, Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. While not directly a participant in fatty acid oxidation, its detection and the metabolic pathway it belongs to are of significant interest to researchers in fatty acid oxidation due to overlapping diagnostic methodologies and the central role of carnitine in both fatty acid and branched-chain amino acid metabolism. This document details the biochemical pathway of isoleucine catabolism, the clinical significance of 2-Methylbutyroylcarnitine, quantitative data for its detection, and detailed experimental protocols for its analysis.

Introduction: The Intersection of Amino Acid and Fatty Acid Metabolism

2-Methylbutyroylcarnitine is a short-chain acylcarnitine that serves as a primary biomarker for the deficiency of Short/branched-chain acyl-CoA dehydrogenase (SBCAD), an enzyme involved in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] Its accumulation is not indicative of a disorder in fatty acid oxidation but rather a defect in a specific amino acid breakdown pathway.

The relevance for researchers in fatty acid oxidation lies in several key areas:

-

Shared Diagnostic Platforms: The primary screening method for both fatty acid oxidation disorders and organic acidemias (including SBCAD deficiency) is tandem mass spectrometry (MS/MS) analysis of acylcarnitines in dried blood spots.[3]

-

The Role of Carnitine: Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4] In SBCAD deficiency, the accumulating 2-methylbutyryl-CoA is conjugated to carnitine, forming 2-Methylbutyroylcarnitine, to facilitate its removal. This highlights the broader role of carnitine in detoxifying metabolic intermediates.

-

Differential Diagnosis: Understanding the metabolic origin of different acylcarnitines is crucial for the accurate differential diagnosis of inborn errors of metabolism.

The Isoleucine Catabolism Pathway and the Role of SBCAD

L-isoleucine, an essential branched-chain amino acid, is catabolized in a multi-step pathway. A key step is the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, catalyzed by the mitochondrial enzyme Short/branched-chain acyl-CoA dehydrogenase (SBCAD).[2]